1H-Imidazolium, 1,3-bis(3-cyanopropyl)-, chloride 1H-Imidazolium, 1,3-bis(3-cyanopropyl)-, chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13812343
InChI: InChI=1S/C11H16N4.ClH/c12-5-1-3-7-14-9-10-15(11-14)8-4-2-6-13;/h9-10H,1-4,7-8,11H2;1H
SMILES: C1[NH+](C=CN1CCCC#N)CCCC#N.[Cl-]
Molecular Formula: C11H17ClN4
Molecular Weight: 240.73 g/mol

1H-Imidazolium, 1,3-bis(3-cyanopropyl)-, chloride

CAS No.:

Cat. No.: VC13812343

Molecular Formula: C11H17ClN4

Molecular Weight: 240.73 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazolium, 1,3-bis(3-cyanopropyl)-, chloride -

Specification

Molecular Formula C11H17ClN4
Molecular Weight 240.73 g/mol
IUPAC Name 4-[3-(3-cyanopropyl)-1,2-dihydroimidazol-1-ium-1-yl]butanenitrile;chloride
Standard InChI InChI=1S/C11H16N4.ClH/c12-5-1-3-7-14-9-10-15(11-14)8-4-2-6-13;/h9-10H,1-4,7-8,11H2;1H
Standard InChI Key SIWQHCCJGOSGJX-UHFFFAOYSA-N
SMILES C1[NH+](C=CN1CCCC#N)CCCC#N.[Cl-]
Canonical SMILES C1[NH+](C=CN1CCCC#N)CCCC#N.[Cl-]

Introduction

Structural and Molecular Characteristics

The molecular architecture of 1H-imidazolium, 1,3-bis(3-cyanopropyl)-, chloride is defined by a five-membered aromatic imidazolium ring. The nitrogen atoms at positions 1 and 3 are each bonded to 3-cyanopropyl chains (-CH₂CH₂CN), while the chloride anion balances the positive charge of the imidazolium cation. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₁H₁₇ClN₄
Molecular Weight240.73 g/mol
Cation1,3-Bis(3-cyanopropyl)imidazolium
AnionChloride (Cl⁻)

The presence of nitrile (-CN) groups on the side chains enhances polarity, influencing solubility in polar solvents and interactions with metal ions. Computational studies on analogous imidazolium ionic liquids suggest that the cyanopropyl substituents may stabilize the cation through inductive effects, reducing electron density on the imidazolium ring .

Synthesis and Manufacturing

Alkylation of Imidazole

The synthesis typically involves a two-step alkylation process. Imidazole reacts with 3-cyanopropyl halides (e.g., 3-cyanopropyl chloride or bromide) in the presence of a base such as sodium hydride or potassium carbonate. The base deprotonates imidazole, facilitating nucleophilic substitution at the nitrogen atoms:

Imidazole+23-Cyanopropyl HalideBase1,3-Bis(3-cyanopropyl)imidazolium Halide\text{Imidazole} + 2 \, \text{3-Cyanopropyl Halide} \xrightarrow{\text{Base}} \text{1,3-Bis(3-cyanopropyl)imidazolium Halide}

Anion Exchange

The halide intermediate undergoes metathesis with hydrochloric acid to replace the original halide (Br⁻ or I⁻) with chloride:

1,3-Bis(3-cyanopropyl)imidazolium Halide+HCl1,3-Bis(3-cyanopropyl)imidazolium Chloride+Halide Acid\text{1,3-Bis(3-cyanopropyl)imidazolium Halide} + \text{HCl} \rightarrow \text{1,3-Bis(3-cyanopropyl)imidazolium Chloride} + \text{Halide Acid}

Reaction conditions (temperature, solvent, stoichiometry) critically influence yield and purity. For instance, polar aprotic solvents like acetonitrile are preferred to minimize side reactions.

Physicochemical Properties

While experimental data on this specific compound remain limited, inferences can be drawn from related imidazolium ionic liquids:

PropertyEstimated ValueBasis of Estimation
Melting Point<100°C (ionic liquid)Analogous imidazolium salts
SolubilityMiscible in polar solvents (e.g., DMSO, methanol)Nitrile group polarity
Thermal StabilityStable up to 250–300°CThermogravimetric analyses of similar compounds

The cyanopropyl groups likely enhance hydrophilicity compared to alkyl-substituted imidazolium salts, making the compound suitable for aqueous-phase applications.

Applications in Materials Science

Catalysis

The compound’s dual nitrile groups may act as ligands for transition metals, enabling use in homogeneous catalysis. For example, palladium complexes of nitrile-functionalized imidazolium salts have shown efficacy in cross-coupling reactions.

Biological and Environmental Considerations

Antimicrobial Activity

While no direct studies exist on this compound, imidazolium salts with alkyl or aryl substituents exhibit dose-dependent antimicrobial activity against Gram-positive bacteria and fungi. The mechanism likely involves disruption of microbial cell membranes via electrostatic interactions.

Toxicity and Biodegradability

Imidazolium ionic liquids generally show moderate to high toxicity depending on substituents. Cyanopropyl groups may increase biodegradability compared to longer alkyl chains, but rigorous ecotoxicological assessments are lacking. Preliminary recommendations include handling with gloves and eye protection to prevent irritation .

Future Directions

Recent advances in computational chemistry, such as density functional theory (DFT) modeling, could elucidate structure-property relationships for this compound . Additionally, exploring its use in green chemistry protocols (e.g., solvent-free reactions) may align with sustainability goals.

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